Boc-D-His(Boc)-OH.benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

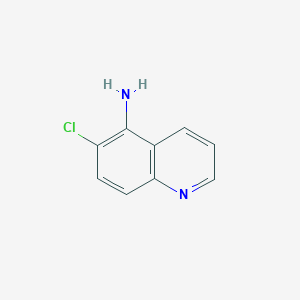

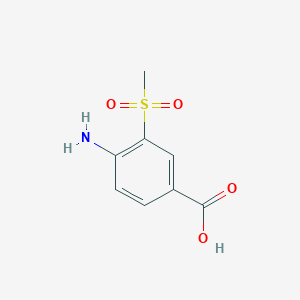

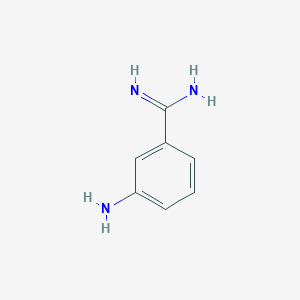

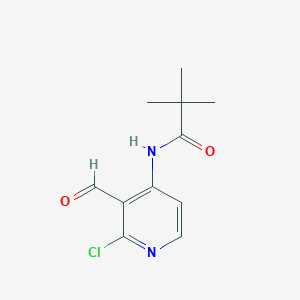

“Boc-D-His(Boc)-OH.benzene” is a protected histidine derivative used in Boc Solid Phase Peptide Synthesis (SPPS) . After coupling, the two Boc-groups are cleaved simultaneously by TFA .

Synthesis Analysis

“Boc-D-His(Boc)-OH.benzene” is used as a building block for Solid Phase Peptide Synthesis . The product number for this compound was previously 04-13-0014 .Molecular Structure Analysis

The molecular formula of “Boc-D-His(Boc)-OH.benzene” is C11H17N3O4 . The compound has a molar mass of 255.27 g/mol . The InChI string representation of the molecule is InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)14-8(9(15)16)4-7-5-12-6-13-7/h5-6,8H,4H2,1-3H3,(H,12,13)(H,14,17)(H,15,16)/t8-/m1/s1 .Chemical Reactions Analysis

“Boc-D-His(Boc)-OH DCHA” mimics the structure and function of histidine in proteins and enzymes. It can bind to metal ions, such as copper and zinc, and participate in catalytic reactions.Physical And Chemical Properties Analysis

“Boc-D-His(Boc)-OH.benzene” has a molecular weight of 255.27 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 5 . The compound has a Rotatable Bond Count of 6 .科学的研究の応用

Molecular Dynamics in Polymer Chemistry

A study by Li et al. (2021) utilized molecular dynamics simulations to investigate the hydrogen bonding and thermal and mechanical properties of epoxy resins, including those related to benzene derivatives. While not directly mentioning Boc-D-His(Boc)-OH.benzene, this research highlights the role of chemical modifications in enhancing the properties of polymers, which could be relevant for applications involving Boc-D-His(Boc)-OH.benzene derivatives in material science and polymer chemistry (Li et al., 2021).

Photocatalysis and Organic Synthesis

Das et al. (2017) demonstrated the C−H amination of benzene derivatives using photocatalysis, where BocNH2 served as the amine source. This method reflects the potential of Boc-D-His(Boc)-OH.benzene in photocatalytic applications and organic synthesis, particularly in the context of functionalizing benzene rings and related structures with amines (Das et al., 2017).

Solid-Phase Peptide Synthesis

Muttenthaler et al. (2015) discussed the use of anhydrous hydrogen fluoride for cleaving peptides from solid-phase supports in the context of tert-butyloxycarbonyl (Boc)/benzyl (Bzl) chemistry. This methodology is essential for peptide synthesis, where protecting groups like Boc play a crucial role. The study provides a comprehensive overview of the technique, safety measures, and applications in synthesizing peptides with complex structures (Muttenthaler et al., 2015).

Nanomaterials and Catalysis

Research by Pan et al. (2019) on the coordination structure of single-atom Fe-NxCy catalytic sites for benzene oxidation showcases the relevance of benzene derivatives in catalysis and materials science. While not directly related to Boc-D-His(Boc)-OH.benzene, the study emphasizes the importance of atomic-level manipulation of materials for enhancing catalytic performances, suggesting potential research applications for Boc-D-His(Boc)-OH.benzene in creating or modifying catalytic materials (Pan et al., 2019).

Safety And Hazards

特性

IUPAC Name |

benzene;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O6.C6H6/c1-15(2,3)24-13(22)18-11(12(20)21)7-10-8-19(9-17-10)14(23)25-16(4,5)6;1-2-4-6-5-3-1/h8-9,11H,7H2,1-6H3,(H,18,22)(H,20,21);1-6H/t11-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOUHNRWCBRLZLL-RFVHGSKJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)O.C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)O.C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-D-His(Boc)-OH.benzene | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Boc-4-[(4-cyanophenyl)amino]-piperidine](/img/structure/B112488.png)

![Benzo[b]thiophen-3-amine hydrochloride](/img/structure/B112497.png)